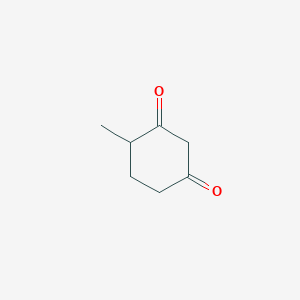

4-Methylcyclohexane-1,3-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDJIVKCVVTETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylcyclohexane 1,3 Dione and Its Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-methylcyclohexane-1,3-dione and related structures have been well-established and are still widely referenced. These routes often involve foundational reactions in organic chemistry that are known for their reliability in forming six-membered rings.

Robinson Annulation Strategies for this compound

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring system. wikipedia.orgnrochemistry.comfiveable.me This method is a cornerstone for the synthesis of six-membered rings and has been applied to the production of various natural products, steroids, and other complex organic molecules. wikipedia.org

In a typical Robinson annulation, a ketone and a methyl vinyl ketone are used to create an α,β-unsaturated ketone within a cyclohexane (B81311) ring. wikipedia.org For the synthesis of derivatives like the Wieland-Miescher ketone, 2-methylcyclohexane-1,3-dione (B75653) is reacted with methyl vinyl ketone. wikipedia.orgfiveable.me This particular product is a key intermediate in the synthesis of numerous biologically important steroids. wikipedia.org The reaction can be catalyzed by either acid or base, and while it can be performed in a single pot, isolating the initial Michael adduct often leads to higher yields before proceeding with the aldol condensation. nrochemistry.com

The general mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. nrochemistry.com This is followed by an intramolecular aldol-type ring closure and subsequent dehydration to yield the final annulated product. wikipedia.orgnrochemistry.com

Michael-Claisen Condensation Approaches for Cyclohexane-1,3-dione Derivatives

A significant advancement in the synthesis of cyclohexane-1,3-dione derivatives involves the use of a consecutive Michael-Claisen process. organic-chemistry.orgresearchgate.net This approach has been particularly successful in overcoming the challenges associated with using unreactive ketones like acetone (B3395972), which previously led to complex mixtures. organic-chemistry.org By controlling the reaction conditions, specifically by preparing the acetone enolate at low temperatures with a base like sodium hydride, a regioselective Michael addition followed by a Claisen cyclization can be achieved with minimal byproducts. organic-chemistry.org

This methodology has proven to be robust and applicable to a variety of substituted acetones and α,β-unsaturated esters, leading to the synthesis of novel cyclohexane-1,3-dione derivatives. organic-chemistry.orgresearchgate.net The process is also scalable, with successful syntheses demonstrated on a gram scale. organic-chemistry.orgresearchgate.netgoogle.com

A related approach involves a tandem double Michael addition-Dieckmann condensation, which allows for the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters. organic-chemistry.org This reaction, promoted by a base such as potassium tert-butoxide, forms three new carbon-carbon bonds in a single operation, including a quaternary center. organic-chemistry.org

Cyclization Reactions of δ-Keto-Esters

The intramolecular cyclization of δ-keto-esters is another established method for preparing cyclohexane-1,3-diones. This process, often referred to as a Dieckmann condensation, involves treating the ester with a base, such as sodium methoxide, to induce ring closure. google.com The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired cyclohexane-1,3-dione.

This method has been used for the synthesis of both unsubstituted and alkyl-substituted cyclohexane-1,3-diones. google.com For instance, ethyl 5-oxoheptanoate can be cyclized to produce 2-methyl-1,3-cyclohexanedione. orgsyn.org The reaction temperature can be a critical parameter, with a range of 200°C to 350°C being typical for the gas-phase cyclization over a carbon catalyst. google.com

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of cyclohexane-1,3-dione derivatives. These modern approaches often utilize one-pot reactions and catalytic systems to improve yields and reduce waste.

One-Pot Multi-Component Reactions for Substituted Cyclohexane-1,3-diones

One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netgoogle.com These reactions are highly desirable as they reduce the number of purification steps, save time, and minimize solvent waste. researchgate.net

For the synthesis of substituted cyclohexane-1,3-diones, a one-pot process involving a double Michael and Claisen-type reaction of acetone or substituted acetones with α,β-unsaturated esters has been developed. researchgate.netgoogle.com Using sodium hydride as a base in either toluene (B28343) or neat conditions at low temperatures allows for the regioselective and consecutive formation of the desired cyclic dione (B5365651). organic-chemistry.orggoogle.com This approach has been successfully applied to the gram-scale synthesis of compounds like ethyl 3-(2,4-dioxocyclohexyl)propanoate. organic-chemistry.orggoogle.com

Another example is the tandem double Michael addition-Dieckmann condensation, which provides a simple and scalable one-pot methodology for synthesizing 4,4-disubstituted cyclohexane β-keto esters from benzylic nitriles or esters and methyl acrylate (B77674). organic-chemistry.org This reaction is promoted by potassium tert-butoxide and results in the formation of three carbon-carbon bonds, including a quaternary center, in a single step. organic-chemistry.org

Catalytic Synthesis Approaches (e.g., Enzyme-catalyzed, Metal-catalyzed)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both metal-based and enzyme-based catalysts have been explored for the synthesis of cyclohexane-1,3-dione and its analogues.

Metal-catalyzed Synthesis:

Palladium-on-carbon (Pd/C) is a common catalyst used in the synthesis of 1,3-cyclohexanedione (B196179) from resorcinol (B1680541) via a reduction process with a hydrogen donor like sodium formate. google.com The reaction is typically carried out in water at a controlled pH. google.com The concentration of the metal on the support and the amount of catalyst used can be varied to optimize the reaction. google.com

Metal complexes of cyclohexane-1,3-dione derivatives have also been synthesized and characterized. nih.gov For example, copper(II) and zinc(II) complexes have been prepared and their structures elucidated. nih.gov These metal complexes themselves can have interesting catalytic or biological properties.

Enzyme-catalyzed Synthesis:

Enzymes offer a high degree of selectivity under mild reaction conditions. In enzymology, cyclohexane-1,3-dione hydrolase is an enzyme that catalyzes the hydrolysis of cyclohexane-1,3-dione to 5-oxohexanoate. wikipedia.org While this represents a degradation pathway, the reverse reaction or the use of other enzymes for the synthesis of these diones is an area of active research. The inhibition of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) by 2-acyl-cyclohexane-1,3-dione derivatives highlights the biological relevance of this class of compounds and drives the development of new synthetic methods. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of its twelve principles to the synthesis of this compound aims to enhance safety, improve efficiency, and minimize environmental impact. nih.govsioc-journal.cn Key strategies include the use of alternative energy sources, biocatalysis, and environmentally benign solvents.

Alternative energy sources such as microwave irradiation and sonochemistry (ultrasound) offer significant advantages over conventional heating. sioc-journal.cn Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, while sonochemistry induces acoustic cavitation, creating localized high-pressure and high-temperature "hot spots" that can accelerate reactions. sioc-journal.cn These methods minimize bulk energy consumption and often lead to cleaner reaction profiles. sioc-journal.cn

The choice of solvent is another critical aspect. Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches favor alternatives like water, supercritical fluids, or deep eutectic solvents (DES). rsc.org For instance, a DES comprising choline (B1196258) chloride and urea (B33335) has been successfully used as a medium for synthesizing quinazolinone derivatives, showcasing a viable green alternative for heterocyclic synthesis that can be extrapolated to dione systems. rsc.org Furthermore, solvent-free (neat) reaction conditions represent an ideal green chemistry scenario, eliminating solvent waste entirely. nih.gov

Biocatalysis, the use of enzymes or whole organisms to catalyze reactions, is another cornerstone of green synthesis. nih.gov For example, yeast can be used for the stereoselective reduction of β-ketoesters, a reaction type relevant to the modification of dione structures. nih.gov These biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering high selectivity and reducing the need for hazardous reagents. nih.gov

The following table summarizes green chemistry strategies applicable to the synthesis of this compound and its analogues.

Table 1: Green Chemistry Approaches in Organic Synthesis

| Principle | Methodology | Example Application | Benefit |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Accelerated cyclization reactions | Reduced reaction time, energy efficiency |

| Sonochemistry | Ultrasound-assisted condensation | Enhanced reaction rates, improved yields | |

| Safer Solvents | Deep Eutectic Solvents (DES) | Using Choline chloride:urea as a reaction medium rsc.org | Low toxicity, biodegradable, reduced waste |

| Catalysis | Biocatalysis | Yeast-mediated reduction of a keto group nih.gov | High selectivity, mild conditions, aqueous medium |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Control over regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is paramount for synthesizing complex and functionally specific derivatives of this compound.

The synthesis of single-enantiomer chiral compounds is crucial in medicinal chemistry. Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules from prochiral precursors like cyclic diones. youtube.com This strategy uses small, chiral organic molecules as catalysts, avoiding the toxicity and sensitivity often associated with organometallic catalysts. youtube.com

A prominent method is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For cyclic diones, this can be achieved with high enantioselectivity using organocatalysts such as L-proline or its derivatives. nih.govyoutube.com In a typical reaction, the catalyst, like L-proline, reversibly forms a chiral enamine with a ketone or aldehyde. youtube.com This enamine then attacks a Michael acceptor, with the chiral environment of the catalyst directing the attack to one face of the molecule, thereby creating a product with high enantiomeric excess (ee). youtube.com

Another class of effective catalysts includes bifunctional squaramides and thioureas derived from cinchona alkaloids. nih.gov These catalysts possess both a hydrogen-bond donating moiety (the squaramide or thiourea) and a basic tertiary amine. nih.gov This dual functionality allows the catalyst to simultaneously activate both the nucleophile (the dione) and the electrophile, facilitating a highly organized, stereoselective transition state. nih.gov The desymmetrization of prochiral cyclopentene-1,3-diones via Michael addition has been shown to be an effective strategy for creating highly functionalized products with a quaternary stereocenter. researchgate.net

The alkylation of 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) SAMP-hydrazone is another effective method, furnishing highly enantiomerically enriched α-alkylated mono-protected 1,4-cyclohexanedione derivatives in high yields and excellent enantiomeric excesses (often >99% ee). nih.gov

The following table highlights various catalytic systems used in the asymmetric synthesis of chiral cyclic dione derivatives.

Table 2: Catalytic Systems for Asymmetric Synthesis of Cyclic Dione Analogues

| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Amino Acid | L-Proline youtube.com | Michael Addition | Up to 99% |

| Bifunctional Squaramide | Cinchona-derived squaramide nih.gov | Michael Addition | High enantioselectivity |

| Chiral Auxiliary | SAMP-Hydrazone nih.gov | Alkylation | 80% to >99% |

| Chiral Ionic Liquid | Proline-derived ionic liquid nih.gov | Michael Addition | Up to 98% |

Regiocontrol in reactions involving this compound is critical because the molecule presents multiple potential reaction sites. In Michael additions, for example, a nucleophile could theoretically attack different positions. The outcome is governed by both steric and electronic factors.

Theoretical calculations using chemical global and local descriptors can predict regioselectivity. researchgate.net Studies on asymmetric divinylic compounds show that nucleophiles preferentially attack the more electronically activated vinyl unit. researchgate.net The presence of an electron-withdrawing group on one potential reaction site makes it a better Michael acceptor, directing the nucleophilic attack to that position. This principle can be applied to derivatives of this compound, where functionalization can be used to activate one part of the molecule over another, thereby directing subsequent additions or cyclizations to a specific location. researchgate.net

In cyclization reactions, regioselectivity is often determined by the stability of the resulting ring system (e.g., the formation of a stable 5- or 6-membered ring is favored) and the specific reaction conditions employed, such as the choice of base or catalyst. An intramolecular aza-Michael addition has been used as a key step to construct a new ring and a quaternary center with high control. sioc-journal.cn

Spirocyclic compounds, which feature two rings connected by a single common carbon atom, are of significant interest due to their rigid, three-dimensional structures and presence in many biologically active natural products. nih.gov General strategies for their synthesis include cycloaddition reactions and radical cyclizations. nih.gov

Derivatives of this compound are valuable starting materials for constructing spirocyclic systems. One approach involves a multi-step sequence starting from a related cyclic ketone. For instance, spirocyclic chromane (B1220400) derivatives have been synthesized starting from indanone. nih.gov A key step in such a synthesis could involve the cyclization of a precursor attached to the cyclohexane ring. A practical, scalable process has been developed for preparing a spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one derivative, which is isolated as a single diastereomer, highlighting the potential for stereocontrol in these complex syntheses. scispace.com

A representative synthesis of a spirocyclic chromane derivative involved treating 5-bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile with acetyl chloride, followed by cyclization with triphosgene (B27547) and triethylamine (B128534) to afford the core spiro structure. nih.gov

The following table provides characterization data for an exemplary spirocyclic derivative synthesized from a cyclic ketone precursor.

Table 3: Characterization Data for Spirocyclic Chromane Derivative B16

| Analysis | Data |

|---|---|

| ¹³C-NMR (CDCl₃) δ | 181.10, 175.50, 167.61, 162.29 (d, J = 245 Hz), 156.71, 145.14, 139.47, 137.98, 137.87, 131.58, 127.30, 127.22, 122.85, 122.74, 117.97 (q, J = 269 Hz), 116.39, 116.17, 55.20, 50.19, 46.15, 43.36, 40.66, 38.10, 31.39, 26.77, 11.49 nih.gov |

| Purity (HPLC) | 93.15% nih.gov |

| HRMS (ESI) | m/z calcd for C₂₆H₂₆F₄N₄O₄, 535.1963, found 535.1975 [M + H]⁺ nih.gov |

Mechanistic Investigations and Reactivity Studies of 4 Methylcyclohexane 1,3 Dione

Keto-Enol Tautomerism and Isomerization Processes

The structure of 4-methylcyclohexane-1,3-dione allows for the existence of a dynamic equilibrium between its diketo and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its reactivity and has been the subject of detailed spectroscopic and computational investigations.

NMR Spectroscopic Investigations of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of 1,3-dicarbonyl compounds like this compound. Studies have shown that the 1,3-dicarbonyl structure exists as an equilibrium mixture of the diketo and keto-enolic forms in solution. researchgate.net The analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the assignment of specific signals to each tautomer. researchgate.net

For this compound, it has been observed that one of the possible keto-enolic forms is more stable and thus preferentially formed. researchgate.net The position of the equilibrium is sensitive to the solvent used. For instance, in a study of a similar compound, the enol tautomer was found to be predominant (86%) in carbon tetrachloride (CCl4), while the keto form was more stable in dimethyl sulfoxide (B87167) (DMSO), accounting for 48% of the mixture. researchgate.net This solvent dependence highlights the role of intermolecular interactions, such as hydrogen bonding, in stabilizing one tautomer over the other.

Theoretical and Computational Analysis of Tautomer Stability and Interconversion Barriers

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental NMR data and provide deeper insights into the tautomeric equilibria of cyclohexane-1,3-diones. researchgate.netresearchgate.net These calculations help in determining the geometry, stability, and energy barriers for the interconversion of the different tautomeric forms. researchgate.net

For this compound, computational studies involving geometry optimization and Natural Bond Orbital (NBO) analysis have been performed on its keto-enolic forms. researchgate.net These analyses have supported the experimental observation that one enolic form is more stable than the others. researchgate.net The calculations provide valuable information on the intramolecular hydrogen bonding and electronic delocalization that contribute to the relative stabilities of the tautomers.

| Tautomer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| Diketone | [Data not available] | DFT/B3LYP |

| Enol 1 | [Data not available] | DFT/B3LYP |

| Enol 2 | [Data not available] | DFT/B3LYP |

Conformational Analysis of this compound and Related Cyclohexane-1,3-diones

The conformational preferences of the cyclohexane (B81311) ring in this compound are crucial for understanding its reactivity. The principles of conformational analysis for disubstituted cyclohexanes provide a framework for predicting the most stable conformations. libretexts.orglibretexts.org Generally, substituents on a cyclohexane ring prefer to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org When multiple substituents are present, the conformation that places the largest group in an equatorial position is typically the most stable. libretexts.orglibretexts.org

For a 1,3-disubstituted cyclohexane like this compound, the relative stereochemistry (cis or trans) of the substituents would dictate the conformational equilibrium. In the case of a cis-1,3-disubstituted cyclohexane, one conformation will have both substituents in equatorial positions, which is generally the more stable form, while the other has both in axial positions. libretexts.org For a trans-1,3-disubstituted cyclohexane, both chair conformations would have one substituent in an axial and one in an equatorial position.

While specific conformational analysis data for this compound was not found in the search results, the general principles suggest that the methyl group at the 4-position will influence the chair conformation adopted by the ring to minimize steric interactions.

Characteristic Reaction Pathways

The dicarbonyl moiety in this compound is the primary site of its chemical reactivity, participating in a variety of reactions including electrophilic and nucleophilic additions, as well as oxidation and reduction processes.

Electrophilic and Nucleophilic Additions to this compound

The enol form of this compound is electron-rich and can act as a nucleophile in various reactions. It can undergo electrophilic substitution at the C2 position. Conversely, the carbonyl carbons are electrophilic and are susceptible to attack by nucleophiles.

This dual reactivity makes cyclohexane-1,3-dione derivatives, including the 4-methyl substituted version, valuable precursors in the synthesis of a wide range of compounds such as enaminones, 4H-chromenones, and other heterocyclic systems. researchgate.net While specific examples of electrophilic and nucleophilic addition reactions for this compound were not detailed in the provided search results, its structural similarity to other cyclohexane-1,3-diones suggests it would participate in similar transformations.

Oxidation and Reduction Chemistry of the Dicarbonyl Moiety

The carbonyl groups of this compound can be targeted by both oxidizing and reducing agents. evitachem.com

Reduction: The dicarbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This would lead to the formation of the corresponding diol.

Oxidation: The compound can be oxidized using various oxidizing agents. evitachem.com For instance, oxidation with agents like potassium permanganate (B83412) or chromium trioxide could potentially lead to the formation of various diketone derivatives or ring-cleavage products, depending on the reaction conditions. evitachem.com

Table 2: Common Reagents for Oxidation and Reduction of Dicarbonyls

| Reaction Type | Common Reagents | Expected Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Diols |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Diketone derivatives / Ring-cleavage products |

Substitution Reactions at Active Methylene (B1212753) Centers

The C2 methylene group of this compound, flanked by two carbonyl groups, is highly acidic and serves as an active methylene center. This position is a key site for various substitution reactions, most notably alkylation and acylation. However, the reactivity is complicated by the potential for O-alkylation, leading to the formation of enol ethers.

Direct alkylation of 1,3-dicarbonyl compounds with unactivated sp3 electrophiles often presents a significant challenge due to the preferential formation of O-alkylated products over the desired C-alkylated isomers. nih.gov The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the base used. Less polarizable electrophiles, such as alkyl bromides or sulfates, tend to favor O-alkylation. chemspider.com

The table below summarizes the results of C-selective alkylation of a ketohydrazone derived from a cyclic 1,3-dione, demonstrating the versatility of this approach with various electrophiles. nih.gov

| Electrophile | Product Yield (Two Steps) |

| 1-Iodooctane | 89% |

| 1-Iododecane | 81% |

| 1-Iodododecane | 79% |

| (E)-1-Iodo-2-butene | 78% |

| 3-Iodopropene | 92% |

| Secondary Alkyl Halide | 42% |

| Alkyl Bromides | Good Yields |

Complex Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org this compound, with its active methylene group and two carbonyl functionalities, is an ideal substrate for various MCRs, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction. tcichemicals.comwikipedia.orgwikipedia.org

In the Hantzsch pyridine synthesis , a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org this compound can act as the 1,3-dicarbonyl component in this reaction, leading to the formation of fused heterocyclic systems. The reaction proceeds through a series of condensations and cyclizations, with the dione (B5365651) participating in both Knoevenagel condensation and enamine formation steps. organic-chemistry.org The use of cyclic diones like this compound in the Hantzsch reaction allows for the synthesis of polyhydroquinoline derivatives.

The Biginelli reaction is another prominent MCR where this compound can be employed. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgnih.gov The mechanism involves an initial aldol (B89426) condensation between the aldehyde and the dione, followed by the addition of urea and subsequent cyclization and dehydration. wikipedia.org The use of cyclic 1,3-diones such as dimedone and indane-1,3-dione in Biginelli-like reactions has been reported to yield potent biologically active molecules. nih.gov Similarly, this compound can serve as the dicarbonyl component to generate fused dihydropyrimidine (B8664642) structures.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). sigmaaldrich.commasterorganicchemistry.comlibretexts.org While this compound itself is not a typical dienophile, its enol or enolate forms can possess a reactive double bond that may participate in cycloaddition reactions. More commonly, derivatives of the dione are engineered to act as dienophiles.

The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com The carbonyl groups of this compound make the adjacent double bond in its enol form electron-deficient, thus potentially increasing its reactivity as a dienophile.

Furthermore, derivatives of 1,3-diones can function as ketene (B1206846) equivalents in cycloaddition reactions. Ketenes are highly reactive species that can undergo [2+2] cycloadditions, but their handling can be challenging. A ketene equivalent is a more stable molecule that, after undergoing a cycloaddition, can be converted into a carbonyl group. For example, chiral 2-methylene-1,3-dithiolane (B1609977) 1,3-dioxides have been developed as highly reactive and selective chiral ketene equivalents in Diels-Alder reactions with a wide range of dienes. rsc.org These equivalents undergo cycloaddition, and the resulting adducts can be readily hydrolyzed to unveil the ketone functionality. rsc.org This strategy could be applied to derivatives of this compound to expand its utility in the synthesis of complex cyclic systems.

Derivatives of this compound can undergo various rearrangement and functionalization reactions to produce a diverse array of chemical structures. These transformations are crucial for synthesizing complex molecules, including natural products.

One important rearrangement reaction applicable to ketones is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxy acid. wiley-vch.de When applied to cyclic ketones, it results in ring expansion. For derivatives of this compound, this reaction could be used to selectively form lactones, depending on the substitution pattern and the migratory aptitude of the adjacent carbon atoms. The general migratory order is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de

The Claisen rearrangement is another powerful tool for C-C bond formation. It is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, which can be formed from the enol of this compound and an allyl alcohol derivative. wiley-vch.de This rearrangement would introduce an allyl group at the C2 position, providing a handle for further functionalization.

Functionalization of the this compound scaffold can also be achieved through various synthetic routes. For instance, thermal cyclization of δ-keto esters is a known method for preparing cyclohexane-1,3-diones and their alkyl-substituted derivatives. evitachem.comgoogle.com This approach allows for the introduction of substituents at various positions on the cyclohexane ring prior to the formation of the dione. Additionally, three-component condensation reactions involving 1,3-cyclohexanedione (B196179), an amine, and an aldehyde can lead to the formation of fused phenanthroline derivatives, which can be further modified through oxidative dehydrogenation. researchgate.net

Computational and Spectroscopic Approaches to Structure and Dynamics

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and dynamic characterization of 4-Methylcyclohexane-1,3-dione, offering insights into its molecular framework and behavior in different environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and stereochemistry of the molecule.

In ¹H NMR spectroscopy, the chemical shifts reveal the different proton environments within the molecule. For instance, the methyl group protons typically appear as a distinct signal, while the protons on the cyclohexane (B81311) ring give rise to a more complex pattern of multiplets due to their various spatial arrangements. Enolic protons, if present in a tautomeric equilibrium, would be expected at significantly different chemical shifts, generally in the range of δ 5–6 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The carbonyl carbons of the dione (B5365651) are characteristically found at low field, in the δ 190–210 ppm region. The methyl carbon and the various methylene (B1212753) and methine carbons of the cyclohexane ring resonate at higher fields. The number of distinct signals in the ¹³C NMR spectrum can also indicate the symmetry of the molecule. For example, 1-methylcyclohexene, a related structure, exhibits five sp³-carbon resonances between 20 and 50 δ and two sp²-carbon resonances between 100 and 150 δ. libretexts.org The precise chemical shifts are sensitive to the conformational state of the ring and the position of the methyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, which helps in assigning the complex multiplets in the ¹H NMR spectrum and confirming the connectivity of the protons in the ring system. slideshare.net

Table 1: Representative NMR Data for Cyclohexane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Methyl (CH₃) | ~1.2–1.5 |

| ¹H | Enolic | ~5.0–6.0 |

| ¹³C | Carbonyl (C=O) | ~190–210 |

| ¹³C | sp³ Carbons | ~20–50 libretexts.org |

| ¹³C | sp² Carbons | ~100–150 libretexts.org |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape and tautomeric equilibrium of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.

IR spectroscopy is particularly useful for identifying key functional groups. The presence of the diketone form is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically appearing around 1700 cm⁻¹. If the molecule exists in a keto-enol tautomeric equilibrium, a broad O-H stretching band would be observed in the region of ~3200 cm⁻¹. The study of related β-diketones has shown that the keto-enol tautomerism can be influenced by the solvent and temperature. researchgate.net

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The analysis of Raman spectra, often aided by computational calculations, allows for the assignment of various vibrational bands. ustc.edu.cn For instance, in cyclohexane, numerous Raman-active bands, including overtones and combination bands, have been assigned through comparison with calculated values. ustc.edu.cn Temperature-dependent Raman experiments can be used to study conformational changes. For example, in methylcyclohexane (B89554), changes in the intensity of certain Raman bands with temperature have been used to determine the relative populations of axial and equatorial conformers. researchgate.net

The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a detailed analysis of the vibrational modes and can help distinguish between different conformers and tautomers of this compound. researchgate.netnih.gov

Mass spectrometry (MS) is a crucial analytical technique for the identification and structural characterization of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides the molecular weight and valuable information about the molecular formula and fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of small neutral molecules or radicals. For cyclic ketones like cyclohexanone (B45756), fragmentation is often complex. miamioh.edu The fragmentation of cyclohexanone itself shows a base peak at m/z 55, which arises from a sequence of reactions initiated by α-cleavage. thieme-connect.de The presence of a methyl group on the ring, as in 4-methylcyclohexanone, would lead to ions at m/z 69 in addition to m/z 55. thieme-connect.de

A common fragmentation pathway for cyclic compounds is the retro-Diels-Alder reaction. For example, 4-methylcyclohexene (B165706) exhibits a significant peak at m/z 54 due to the elimination of butadiene via a retro-Diels-Alder fragmentation. slideshare.net While the dione functionality in this compound will influence the fragmentation, analogous retro-Diels-Alder or other characteristic cleavage pathways can be anticipated and used to confirm the structure of reaction products.

Mass spectrometry is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), which allows for the separation of components in a mixture before their analysis by MS. This is particularly valuable in the analysis of reaction products, where multiple compounds may be present. researchgate.net

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Cyclic Ketones

| Precursor Ion | Fragmentation Type | Key Fragment Ion (m/z) | Neutral Loss |

| Cyclohexanone | α-Cleavage sequence | 55 thieme-connect.de | C₂H₄O |

| Methylcyclohexanone | α-Cleavage sequence | 69, 55 thieme-connect.de | Varies |

| 4-Methylcyclohexene | Retro-Diels-Alder | 54 slideshare.net | Butadiene |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical methods, particularly quantum chemical calculations, provide a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and conformational dynamics of this compound.

Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic structure and reactivity of organic molecules like this compound. DFT calculations can predict various molecular properties, including geometries, energies, and reaction pathways.

DFT methods, such as those employing the B3LYP functional, are used to predict reaction pathways, including keto-enol tautomerization energies and the transition states for nucleophilic attacks. The presence of the methyl group can introduce steric hindrance, which in turn influences the regioselectivity in reactions such as cycloadditions. DFT calculations can also be used to model the electronic structure of the molecule, providing information about the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity.

Furthermore, DFT can be combined with other theoretical models, such as the modified Poisson-Boltzmann theory, to study the behavior of molecules at liquid-solid interfaces, which is relevant for understanding catalytic processes. aps.org Such combined approaches allow for the calculation of properties like the potential of zero charge and can provide insights into how interfacial water molecules might affect reactions. aps.org

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying energies.

The energy difference between these conformers is largely due to steric interactions. A significant factor is the 1,3-diaxial interaction, which is the steric strain between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org Larger substituents prefer the equatorial position to avoid these unfavorable interactions. The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 7.6 kJ/mol, leading to a strong preference for the equatorial conformer at room temperature. libretexts.org

The interconversion between the two chair conformations, known as ring flip, proceeds through higher-energy intermediates such as the half-chair and boat conformations. masterorganicchemistry.com The energy barrier for the ring flip in cyclohexane is about 10 kcal/mol. masterorganicchemistry.com Theoretical studies on 1,3-cyclohexanedione (B196179) have shown a conformational inversion energy of 1.87 kcal/mol, a value that would be influenced by the presence of the methyl group in this compound. researchgate.net Computational modeling can map out the potential energy surface for this ring inversion process, identifying the transition states and intermediates and providing a quantitative understanding of the conformational dynamics. researchgate.net

Molecular Docking and QSAR Modeling in Derivative Design

Computational chemistry provides powerful tools for the rational design of novel molecules based on a lead compound. In the case of this compound, its core structure, cyclohexane-1,3-dione, has been the subject of extensive computational analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to design new derivatives. elsevierpure.comnih.gov These in silico methods aim to predict the properties and interactions of newly designed molecules before their actual synthesis, thereby streamlining the discovery process. researchgate.net

QSAR studies on cyclohexane-1,3-dione derivatives have been employed to understand the relationship between the chemical structure and the biological inhibitory activity of these compounds. nih.gov These models are built by correlating various calculated molecular descriptors with experimentally determined activities. For a series of 40 small molecules derived from cyclohexane-1,3-dione, researchers have used techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build robust QSAR models. elsevierpure.comnih.gov The accuracy of these models is confirmed by high correlation coefficients (R) and low mean square error (MSE) values, indicating a strong concordance between observed and predicted activities. nih.gov

The design of new derivatives is guided by the insights gained from these validated QSAR models. researchgate.net Key molecular descriptors that significantly influence the activity are identified and used as structural guides. nih.gov Studies have identified several critical physicochemical and electronic descriptors for designing new cyclohexane-1,3-dione-based molecules. elsevierpure.comnih.gov

This table is based on data from a QSAR study on cyclohexane-1,3-dione derivatives. elsevierpure.comnih.gov

Using these descriptors, researchers can computationally design and screen new classes of molecules. For instance, one study used this approach to design 36 new small molecules based on the cyclohexane-1,3-dione scaffold. elsevierpure.comnih.gov Molecular docking is then used to analyze the potential interaction modes of these newly designed compounds with their intended target, such as the c-Met receptor tyrosine kinase. researchgate.net This allows for a virtual screening process, prioritizing the most promising candidates for future synthesis and testing. elsevierpure.com

Analysis of Hydrogen Bonding and Stabilizing Interactions

The potential of this compound and its derivatives to engage in non-covalent interactions is fundamental to its chemical behavior and its utility in molecular design. Key among these are hydrogen bonds and other stabilizing forces like steric interactions.

The structure of this compound features two carbonyl (C=O) groups, which can act as hydrogen bond acceptors. nih.gov This means they can form hydrogen bonds with suitable donor groups from other molecules, such as water or amino acid residues in a protein. However, the molecule itself lacks hydrogen atoms attached to highly electronegative atoms (like oxygen or nitrogen), and therefore cannot act as a hydrogen bond donor. nih.gov The capacity to accept hydrogen bonds is a critical feature considered in computational models like QSAR, where the Hydrogen Bond Acceptor (HBA) count is a significant descriptor for predicting molecular interactions. elsevierpure.comnih.gov

Table 2: Computed Hydrogen Bonding Properties of this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

Beyond hydrogen bonding, other stabilizing and destabilizing interactions are crucial. The cyclohexane ring exists predominantly in a chair conformation to minimize strain. The placement of the methyl group at the 4-position influences the conformational equilibrium. Steric hindrance, particularly 1,3-diaxial interactions, can destabilize a conformation. youtube.com In substituted cyclohexanes, bulky groups prefer to occupy equatorial positions to minimize these unfavorable steric clashes with axial hydrogens. youtube.com

Furthermore, the 1,3-dione arrangement allows for another significant stabilizing interaction: chelation. The two oxygen atoms of the dione can coordinate with a single metal ion, forming a stable six-membered ring complex. This chelating ability is a known characteristic of the cyclohexane-1,3-dione skeleton and is a key feature in the inhibitory properties of some of its derivatives. mdpi.com

Derivatives, Analogues, and Their Research Utility

Synthesis and Functionalization of Substituted 4-Methylcyclohexane-1,3-dione Derivatives

The functionalization of the this compound core is a key strategy for creating novel molecules with tailored properties. By introducing various substituents, such as alkyl, aryl, and heteroatoms, chemists can modulate the electronic and steric characteristics of the parent compound, thereby generating a library of analogues for further synthetic applications.

Alkyl and Aryl Substituted Analogues

The synthesis of alkyl and aryl substituted analogues of this compound has been achieved through several established chemical routes. These methods often involve the cyclization of precursor molecules or the direct alkylation/arylation of the dione (B5365651) ring.

One prominent method for preparing alkyl-substituted cyclohexane-1,3-diones is through the thermal cyclization of δ-keto-esters. This process involves heating the ester in the gaseous state in the presence of a thermally stable solid material, such as active carbon, at temperatures ranging from 200°C to 350°C. google.com For instance, the cyclization of ethyl 5-oxo-4-methyl hexanoate (B1226103) yields this compound. google.com Similarly, using methyl 4-methyl-5-oxo-heptanoate as the starting material leads to the formation of 2,4-dimethylcyclohexane-1,3-dione. google.com

Another powerful strategy is the regio-selective Michael-Claisen reaction. This one-pot synthesis starts from unsubstituted or substituted ketones and α,β-unsaturated esters. For example, the reaction of ethyl methyl ketone with ethyl acrylate (B77674) in the presence of sodium hydride (NaH) in dry toluene (B28343) produces this compound. This approach is also applicable for creating other derivatives, such as 4-isopropylcyclohexane-1,3-dione from the reaction of 4-methylpentan-2-one.

The introduction of aryl groups has also been explored. The synthesis of 5-phenylcyclohexane-1,3-dione (B1588847) demonstrates the versatility of these synthetic strategies for incorporating aromatic moieties onto the cyclohexane-1,3-dione framework.

| Product | Starting Materials | Key Reagents/Conditions | Reference |

| This compound | Ethyl 5-oxo-4-methyl hexanoate | Thermal cyclization (gas phase), Active Carbon, 200-350°C | google.com |

| This compound | Ethyl methyl ketone, Ethyl acrylate | Sodium Hydride (NaH), Toluene | |

| 2,4-Dimethylcyclohexane-1,3-dione | Methyl 4-methyl-5-oxo-heptanoate | Thermal cyclization (gas phase), Active Carbon, 200-350°C | google.com |

| 4-Isopropylcyclohexane-1,3-dione | 4-Methylpentan-2-one, Ethyl acrylate | Sodium Hydride (NaH), Toluene | |

| 5-Phenylcyclohexane-1,3-dione | p-Tolualdehyde, other precursors | Not specified | chemicalbook.com |

This table summarizes various synthetic routes to alkyl and aryl substituted cyclohexane-1,3-dione analogues.

Halogenated and Heteroatom-Containing Derivatives

The introduction of halogens and other heteroatoms like nitrogen, oxygen, and sulfur into the this compound structure further expands its chemical diversity and utility. These derivatives are often synthesized to modify the electronic properties of the molecule or to serve as handles for subsequent chemical transformations.

Halogenated derivatives can be prepared through various synthetic routes. For instance, fluorinated analogues such as 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized by reacting the dione with fluorinated aryl amines under controlled stoichiometric conditions to prevent over-substitution.

Nitrogen-containing derivatives are particularly common. Arylhydrazones of cyclohexane-1,3-dione, for example, can be synthesized through a coupling reaction. This involves preparing a diazonium salt from an aniline (B41778) derivative (e.g., 3-methoxyaniline or 3-nitroaniline) and reacting it with cyclohexane-1,3-dione. Current time information in Bangalore, IN. This method provides access to compounds like 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione. Current time information in Bangalore, IN.

Furthermore, the cyclohexane-1,3-dione scaffold is a key starting material for creating more complex heteroatom-containing structures. For example, it can be used to synthesize 1,2,4-triazine (B1199460) derivatives, which are of interest for their potential biological activities.

| Derivative Type | Example Compound | Precursors | Key Reagents/Conditions | Reference |

| Halogenated | 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione | Cyclohexane-1,3-dione, Fluorinated aryl amine | Controlled stoichiometry | |

| Nitrogen-containing (Hydrazone) | 2-[2-(3-Nitrophenyl)hydrazono]cyclohexane-1,3-dione | Cyclohexane-1,3-dione, 3-Nitroaniline | Sodium nitrite, Hydrochloric acid | Current time information in Bangalore, IN. |

| Nitrogen-containing (Triazine) | Tetrahydrobenzo[e] nih.govjsynthchem.comtriazine derivative | 2-(2-(2,6-Dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, Phenylisothiocyanate | Not specified |

This table showcases examples of halogenated and heteroatom-containing derivatives synthesized from the cyclohexane-1,3-dione core.

Heterocyclic Systems Derived from this compound

The true synthetic power of this compound and its parent compound is most evident in their use as building blocks for a vast array of heterocyclic systems. researchgate.net The dicarbonyl functionality and the adjacent reactive methylene (B1212753) group provide multiple reaction sites for cyclization and condensation reactions, leading to the formation of fused and spiro-heterocycles. These heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science.

Formation of Chromenones and Xanthenones

Cyclohexane-1,3-dione derivatives are valuable precursors for the synthesis of oxygen-containing heterocycles like chromenones and xanthenones. researchgate.net These scaffolds are present in many natural products and biologically active molecules.

The synthesis of chromenone derivatives can be achieved through various condensation reactions. For instance, tetrahydro-4H-chromene derivatives have been synthesized from the reaction of 1,4-cyclohexanedione (B43130) with malononitrile (B47326) and various aldehydes, suggesting similar reactivity for 1,3-diones. The Pechmann condensation is a classic method for synthesizing coumarins (a class of chromenones), which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. By using a resorcinol (B1680541) derivative and a β-keto ester derived from a cyclohexane-1,3-dione, fused chromenone systems can be constructed.

Xanthenone derivatives are often prepared through multicomponent reactions. For example, the reaction of cyclohexane-1,3-dione (or its derivatives like dimedone) with an aldehyde can lead to the formation of a tetrahydroxanthenone intermediate. These intermediates can be further functionalized. A notable example is the synthesis of xanthenone-fused spiro-pyrrolidine oxindoles via a [3+2] cycloaddition reaction of a tetrahydroxanthenone with an azomethine ylide.

Synthesis of Fused Heterocycles (e.g., Acridinediones, Dihydropyridines)

The construction of fused nitrogen-containing heterocycles is a major application of this compound. Acridinediones and dihydropyridines are two prominent classes of compounds synthesized from this precursor.

Acridine-1,8-diones are typically synthesized via a one-pot, pseudo-four-component reaction. This involves the condensation of a cyclohexane-1,3-dione derivative (like dimedone or this compound), an aromatic aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) or an aniline derivative. researchgate.netyoutube.com This multicomponent strategy, often a variation of the Hantzsch reaction, is highly efficient for building the tricyclic acridine (B1665455) framework. researchgate.net

The Hantzsch pyridine (B92270) synthesis is a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs). nih.gov In its classic form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). sharif.edu A well-established modification of this reaction utilizes cyclic β-dicarbonyl compounds, such as this compound, in place of the ketoesters. The reaction of an aldehyde, a 1,3-dione, and a nitrogen source like ammonium acetate, often under the influence of a catalyst, yields polyhydroquinoline or acridinedione structures, which are fused analogues of dihydropyridines. researchgate.net

Research on Nitrogen-Containing Heterocycles from Cyclohexane-1,3-diones

The utility of cyclohexane-1,3-diones extends beyond acridines and dihydropyridines to a broader spectrum of nitrogen-containing heterocycles. These compounds are of significant interest due to their prevalence in pharmaceuticals and natural products.

Research has demonstrated that cyclohexane-1,3-diones are imperative precursors for synthesizing a varied array of six-membered nitrogen-containing heterocycles. These syntheses are often achieved through multicomponent reactions involving aldehydes, malononitrile, chalcones, and various nitrogen sources like amines or ammonium acetate. The products of these reactions include not only the previously mentioned acridine-1,8-diones and 1,4-dihydropyridines but also other important scaffolds such as benzoacridinones and quinolone derivatives.

For example, β-enaminones, which are readily formed from the reaction of cyclohexane-1,3-diones with amines, are versatile intermediates for the synthesis of other heterocycles like 2-quinolones and indoles. Furthermore, innovative strategies have been developed to synthesize less common heterocyclic systems. A notable example is the synthesis of 1,2,4-triazine derivatives, which was accomplished using cyclohexane-1,3-dione as a key starting material. This highlights the ongoing exploration and development of new synthetic methodologies based on the versatile cyclohexane-1,3-dione core.

Natural Product Scaffolds and Bio-inspired Molecules Incorporating the Dione Moiety

The this compound framework is a prominent structural motif and a versatile precursor in the synthesis of a wide array of natural products and bioactive molecules. researchgate.netresearchgate.net Its unique chemical architecture, characterized by two carbonyl groups and an active methylene bridge, allows for a diverse range of chemical transformations, making it an invaluable building block in synthetic organic chemistry. researchgate.net This dione serves as a foundational scaffold for constructing more complex molecular structures, including various classes of natural products.

Role in Steroid and Terpenoid Synthesis Research

While direct total synthesis of steroids using this compound as the primary starting material is not the most common approach, the broader class of cyclohexane-1,3-dione derivatives plays a crucial role as key intermediates in synthetic strategies targeting these complex lipophilic molecules. The dione's structure provides a pre-formed six-membered ring, which is a fundamental component of the steroid nucleus (the cyclopentanoperhydrophenanthrene ring system). Synthetic chemists leverage the reactivity of the dione to build the other rings of the steroid core through annulation reactions.

In the field of terpenoid synthesis, cyclohexane-1,3-diones are recognized as important precursors. nih.gov Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. nih.gov The synthesis of complex terpenes often involves the construction of polycyclic systems, and the cyclohexane-1,3-dione scaffold provides an efficient starting point. For instance, research has demonstrated the asymmetric total synthesis of the sesquiterpene (+)-ar-macrocarpene from the related 5,5-dimethylcyclohexane-1,3-dione. researchgate.net This synthesis highlights the utility of the dione core in establishing key stereocenters and ring systems found in terpenoids. The general strategies employed are applicable to substituted diones like this compound for the creation of diverse terpenoid structures.

| Compound Name | Class | Relevance |

| (+)-ar-macrocarpene | Sesquiterpene | Synthesis demonstrated using a cyclohexane-1,3-dione derivative. researchgate.net |

| Isoprene | Building Block | The fundamental C5 unit that constitutes terpenes. nih.gov |

Incorporation into Bioactive Alkaloids and Polyphenols

The cyclohexane-1,3-dione moiety is a key structural precursor for a plethora of synthetically significant compounds, including various nitrogen- and oxygen-containing heterocycles that form the core of many alkaloids and polyphenols. researchgate.netresearchgate.net

Alkaloids: The dione scaffold is instrumental in the synthesis of certain classes of alkaloids. A notable example is in the asymmetric total synthesis of Amaryllidaceae alkaloids, such as (-)-galanthamine and (-)-lycoramine. researchgate.net While the synthesis may proceed through an intermediate like a chiral cyclohexene, the origin of this key fragment can be traced back to a cyclohexane-dione derivative. researchgate.net The dione's functionality allows for the introduction of nitrogen atoms and subsequent cyclization reactions to form the characteristic heterocyclic ring systems of these alkaloids.

Polyphenols: Many polyphenolic natural products, such as flavonoids, chromones, and xanthones, contain heterocyclic rings. Cyclohexane-1,3-dione and its derivatives are extensively used as starting materials for the synthesis of these oxygen-containing heterocycles. researchgate.net The reaction of the dione with various substrates can lead to the formation of 4H-chromenones and 2H-xanthenones, which are the core structures of many bioactive polyphenols. researchgate.netresearchgate.net The versatility of the dione allows for the introduction of various substituents, enabling the synthesis of a diverse library of polyphenol analogues for biological screening.

| Compound Name | Class | Relevance |

| (-)-Galanthamine | Amaryllidaceae Alkaloid | Synthesis can be achieved using precursors derived from cyclohexane-diones. researchgate.net |

| (-)-Lycoramine | Amaryllidaceae Alkaloid | Synthesis can be achieved using precursors derived from cyclohexane-diones. researchgate.net |

| 4H-Chromenones | Polyphenol Core | Synthesized from cyclohexane-1,3-dione derivatives. researchgate.netresearchgate.net |

| 2H-Xanthenones | Polyphenol Core | Synthesized from cyclohexane-1,3-dione derivatives. researchgate.netresearchgate.net |

Synthetic Approaches to Complex Natural Product Cores

The utility of this compound and related structures in organic synthesis stems from the reactivity of the dione functionality, which allows for a variety of chemical transformations to build complex molecular architectures. researchgate.net These diones are considered imperative precursors in synthetic organic chemistry for creating biologically active natural products. researchgate.net

Key synthetic strategies involving the cyclohexane-1,3-dione core include:

Michael Addition: The active methylene group between the two carbonyls is highly acidic and readily undergoes deprotonation to form a nucleophilic enolate. This enolate can participate in Michael addition reactions with α,β-unsaturated compounds, a powerful method for carbon-carbon bond formation and ring annulation.

Robinson Annulation: This classic reaction sequence, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation, is a cornerstone of ring-forming strategies in organic synthesis. It allows for the construction of a new six-membered ring onto the initial dione, a process fundamental to the synthesis of many steroids and terpenes.

Multicomponent Reactions: Cyclohexane-1,3-diones are excellent substrates for multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. researchgate.net These reactions are highly efficient and allow for the rapid assembly of complex heterocyclic systems, such as dihydropyridines and acridinediones, which are often found in bioactive molecules. researchgate.netresearchgate.net

Knoevenagel Condensation: The condensation of the dione with aldehydes or ketones under basic conditions is another common strategy to form new carbon-carbon double bonds, which can then be further manipulated to build complex ring systems.

The inherent functionality and predictable reactivity of the this compound scaffold make it a reliable and powerful tool for synthetic chemists aiming to construct intricate and biologically significant natural product cores. researchgate.netresearchgate.net

Role in Advanced Organic Synthesis and Precursor Chemistry

Building Block in Complex Molecule Synthesis

The reactivity of the diketone functional groups and the active methylene (B1212753) group in 4-methylcyclohexane-1,3-dione allows for its participation in a variety of chemical transformations. These reactions, such as Michael additions, aldol (B89426) condensations, and Robinson annulations, are crucial for constructing the core structures of many intricate organic compounds.

This compound and its parent compound, cyclohexane-1,3-dione, are recognized as key intermediates in the synthesis of molecules with significant biological importance. google.comresearchgate.net Their framework is a common feature in numerous natural products, bioactive alkaloids, and heterocyclic compounds. google.comgoogle.com Research has demonstrated their utility as starting materials for scaffolds with potential anti-inflammatory and cytotoxic activities. google.comgoogle.com

The dione's structure is integral to the synthesis of various pharmacologically relevant classes of compounds:

Heterocycles: It is a foundational component in the creation of biologically active heterocyclic systems, which are central to the development of new drugs. google.com

Steroids and Terpenoids: The cyclohexane-1,3-dione core is crucial for the synthesis of various steroids and terpenoids, many of which have important applications in pharmaceuticals.

Polyphenols and Natural Product Analogues: The compound serves as a versatile intermediate for synthesizing analogues of natural products and various polyphenolic derivatives. google.comgoogle.com

A notable synthetic route involves a regio-selective Michael-Claisen process, which utilizes substituted acetones and α,β-unsaturated esters to produce substituted cyclohexane-1,3-diones like the 4-methyl derivative. google.comgoogle.comresearchgate.net This method provides an efficient pathway to these important intermediates, which are foundational for creating value-added organic molecules for medicinal chemistry research. google.comgoogle.comresearchgate.net

Table 1: Examples of Pharmacologically Relevant Scaffolds from Cyclohexane-1,3-dione Derivatives

| Scaffold Class | Synthetic Utility of Dione (B5365651) Precursor | Potential Biological Relevance | References |

| Heterocycles (e.g., Acridinediones) | Serves as a fundamental building block for the heterocyclic core. | Antitumor, Antimalarial, Antibacterial | google.com, researchgate.net, researchgate.net |

| Steroids & Terpenoids | Essential starting material for constructing the polycyclic steroid nucleus. | Wide range of physiological activities | |

| Substituted Phenols | Precursor for creating complex phenol (B47542) derivatives through aromatization. | Antioxidant, Anti-inflammatory | google.com, researchgate.net |

| Natural Product Analogues | Used to build core structures of complex natural products. | Diverse pharmacological activities | google.com, google.com, researchgate.net |

The cyclohexane-1,3-dione moiety is a well-established structural component in many commercial agrochemicals. google.comgoogle.com Derivatives of this compound are known for their potent herbicidal and pesticidal activities. researchgate.netresearchgate.netgoogle.com Specifically, they are recognized as effective grass killers, particularly for controlling monocotyledonous weeds in crops like rice. researchgate.net

Research and patents have identified this compound as an intermediate in the synthesis of these agrochemicals. google.comgoogle.com The development of efficient, one-pot synthetic processes for creating substituted cyclohexane-1,3-diones is an active area of research, driven by the agricultural industry's demand for these vital intermediates. google.comihbt.res.in For example, a new class of herbicides with a cyclohexane-1,3-dione derivative structure, known as EK-2612, has shown significant herbicidal activity. researchgate.net Furthermore, studies on compounds like 5-(2-(ethylthio)propyl)-2-((4-phenoxyphenoxy)methyl)cyclohexane-1,3-dione have demonstrated a broad spectrum of herbicidal activity against both grassy and broadleaf weeds, indicating the continued importance of this chemical class in agrochemical development. sioc-journal.cn

Asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is of paramount importance in synthetic organic chemistry, particularly for creating pharmaceuticals where only one enantiomer is biologically active. uwindsor.ca this compound possesses a chiral center at the C-4 position, making it an inherently valuable starting material for the synthesis of optically active compounds.

Its related precursor, 2-methylcyclohexane-1,3-dione (B75653), has been used to generate chiral starting materials for the asymmetric synthesis of complex natural products like steroids. cdnsciencepub.com For instance, the Wieland-Miescher diketone, a key intermediate in many total syntheses, can be produced in enantiomerically pure form from 2-methylcyclohexane-1,3-dione through processes involving chiral catalysts like (S)-proline. cdnsciencepub.comresearchgate.net The principles of asymmetric synthesis, including substrate control and the use of chiral reagents, allow for the conversion of achiral units into chiral ones with high stereoselectivity. uwindsor.ca The inherent chirality of this compound makes it a useful building block in synthetic strategies aimed at producing enantiomerically pure target molecules. google.com

Applications in Materials Science Research

While the primary applications of this compound are in pharmaceutical and agrochemical synthesis, its derivatives also have relevance in the field of materials science.

There is limited direct evidence of this compound being used as a monomer or cross-linking agent in polymerization. However, its close chemical relative, 4-methylcyclohexane-1,3-diamine, is a known building block in the production of polymers. guidechem.com This diamine, which features two amino groups attached to the cyclohexane (B81311) ring, is used in the synthesis of various organic compounds, including polymers. guidechem.com Given that diones can be chemically converted to diamines, this compound can be considered a potential precursor to these polymer building blocks. Additionally, related cyclic diketones, such as 3-methylcyclohexane-1,2-dione, have been noted for their ability to act as polymerization initiators, highlighting a potential role for this class of compounds in polymer chemistry.

The versatility of this compound as a synthetic intermediate allows for the creation of a diverse array of novel organic materials. google.comgoogle.com Its ability to serve as a scaffold for complex heterocyclic and polycyclic compounds is central to this application. researchgate.netucl.ac.uk By undergoing reactions like ring-opening cyclizations, it can be used to construct unique bicyclic systems, such as bicyclo[3.3.1]nonane derivatives, which are core structures in many biologically active natural products and are of interest for their unique three-dimensional shapes. ucl.ac.uk

Furthermore, the synthesis of spirocyclopropanes from cyclohexane-1,3-diones demonstrates another pathway to novel molecular architectures. jst.go.jp These strained ring systems are highly reactive and serve as versatile building blocks for synthesizing other carbo- and heterocyclic compounds, which are investigated for their unique chemical and physical properties as novel organic materials. jst.go.jp

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems

The catalysis of reactions involving 4-Methylcyclohexane-1,3-dione and related cyclic diones is a cornerstone of its synthetic utility. Future progress is geared towards developing more sustainable and highly selective catalytic methods.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, offering mild reaction conditions and unique selectivities. nih.gov These fields, once considered distinct, are now recognized for their synergistic potential in asymmetric synthesis. nih.govnih.gov

Organocatalysis , which uses small organic molecules as catalysts, has been successfully applied to reactions involving cyclic diones. For instance, proline and its derivatives are well-known organocatalysts for Robinson annulation reactions, a key transformation for cyclohexanedione systems. researchgate.net The detailed mechanism of the L-proline catalyzed Robinson annulation to produce the Wieland-Miescher Ketone, starting from the closely related 2-methylcyclohexane-1,3-dione (B75653), has been extensively studied. researchgate.net Future research is focused on designing new chiral organocatalysts to control the stereochemical outcome of reactions involving this compound, leading to enantiomerically pure products for pharmaceutical applications.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity. nih.gov Enzymes like oxidoreductases and lipases have been investigated for the kinetic resolution of racemic ketones and their derivatives. researchgate.net For example, specific oxidoreductases have been used to catalyze the kinetic resolution of the Wieland-Miescher ketone, demonstrating the potential of enzymes to differentiate between enantiomers of complex cyclic systems. researchgate.net The drive for "greener" chemical processes is a key factor promoting the use of enzymes in catalysis. nih.gov The exploration of metagenomic libraries for novel enzymes with activity towards this compound is a promising frontier for discovering new biocatalytic transformations.

A summary of representative catalytic approaches is provided below:

Table 1: Examples of Organocatalytic and Biocatalytic Systems for Cyclohexanedione Derivatives| Catalytic System | Catalyst Type | Substrate Example | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| L-Proline | Organocatalyst | 2-Methylcyclohexane-1,3-dione | Robinson Annulation | Catalyzes the formation of the Wieland-Miescher Ketone. | researchgate.net |

| Oxidoreductases (IS2-SDR, Dm7α-HSDH) | Biocatalyst | Wieland-Miescher Ketone (racemic) | Kinetic Resolution / Stereoselective Reduction | Enables the isolation of specific enantiomers and diastereomers of the ketone and its alcohol derivatives. | researchgate.net |

| Lipase PS | Biocatalyst | cis-alcohol derivative of Wieland-Miescher Ketone | Kinetic Resolution (Acetylation) | Achieves highly efficient resolution (E > 2000) of the racemic alcohol. | researchgate.net |

| Cinchona Thiourea | Organocatalyst | Dione (B5365651) substrates | Diels-Alder Reaction | Catalyzes the synthesis of multifunctional bridged tricyclic lactones with high enantioselectivity. | dokumen.pub |

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to industrial chemistry due to their stability and ease of separation from the reaction mixture. drhazhan.com For reactions involving this compound, advancements in heterogeneous catalysis are focused on creating highly active and selective solid catalysts for various transformations, including hydrogenations, condensations, and cascade reactions. hidenanalytical.comacs.org

The defining feature of heterogeneous catalysis is that the reaction occurs at the surface of a solid catalyst. hidenanalytical.com Therefore, research is directed towards designing materials with high surface areas, such as finely divided metals or metals supported on matrices. hidenanalytical.com Single-atom catalysts (SACs) represent a modern frontier, offering maximum atomic efficiency and unique catalytic properties for oxidation and reduction reactions of organic molecules. rsc.org

Recent studies have shown the utility of various solid catalysts for transformations of 1,3-dicarbonyl compounds. For example, cerium(III) chloride and ZnO nanoparticles have been used to catalyze multicomponent reactions to produce complex heterocyclic systems like 4H-chromene derivatives from cyclic-1,3-diones. iiserpune.ac.in The development of solid Brønsted acid catalysts, such as montmorillonite (B579905) K10, has enabled efficient one-pot synthesis of substituted phthalides from reactions involving diones. acs.org

Future work will likely involve the development of custom-designed heterogeneous catalysts, potentially including metal-organic frameworks (MOFs) and functionalized polymers, to achieve unprecedented control over reactions of this compound.

Integration of Computational Design in Synthetic Strategy

The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical reactions are designed and optimized. For complex chemistries like those involving dione systems, computational approaches offer powerful tools for prediction and discovery.

Predictive modeling is becoming an indispensable tool for understanding and optimizing chemical reactions. frontiersin.org By combining physics-based simulations with data-driven techniques, chemists can forecast reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. frontiersin.org For reactions involving this compound, which can undergo multiple reaction pathways, predictive models can help identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product and minimize side reactions.

Computational frameworks can be developed to model the complex interplay between material behavior and environmental factors. frontiersin.org For catalysis, strategies involve using artificial neural network (ANN) models trained on initial experimental data to predict catalyst performance. d-nb.info This allows for the in-silico identification of promising catalyst candidates, which can then be synthesized and tested, creating an efficient loop of prediction and validation. d-nb.info

Machine learning (ML) is transforming chemical synthesis by enabling the discovery of novel reactions and pathways from large datasets. aimlic.com By identifying complex patterns that may not be apparent to human researchers, ML algorithms can predict the reactivity of unknown combinations of reagents. chemrxiv.orgchemrxiv.org